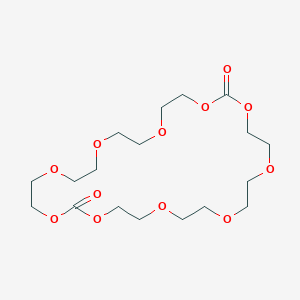
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione
Beschreibung
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione is a complex organic compound with the molecular formula C18H36O10 It is characterized by a large ring structure containing multiple ether and ketone functional groups
Eigenschaften
CAS-Nummer |
879488-47-8 |
|---|---|
Molekularformel |
C18H32O12 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
1,3,6,9,12,15,17,20,23,26-decaoxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C18H32O12/c19-17-27-13-9-23-5-1-21-2-6-24-10-14-28-18(20)30-16-12-26-8-4-22-3-7-25-11-15-29-17/h1-16H2 |
InChI-Schlüssel |
HPVWTUQOGNDMGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)OCCOCCOCCOCCOC(=O)OCCOCCO1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosan-2,16-dion beinhaltet typischerweise die Cyclisierung linearer Vorläufer, die Ether- und Keton-Gruppen enthalten. Ein gängiges Verfahren ist die Verwendung einer Hochverdünnungstechnik, um die intramolekulare Cyclisierung gegenüber intermolekularen Reaktionen zu begünstigen. Die Reaktionsbedingungen umfassen häufig:
Lösungsmittel: Anhydrische Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM).
Katalysatoren: Lewis-Säuren wie Bortrifluoridetherat (BF3·OEt2) oder starke Basen wie Natriumhydrid (NaH).
Temperatur: Reaktionen werden üblicherweise bei niedrigen Temperaturen (-78 °C bis 0 °C) durchgeführt, um die Reaktionsgeschwindigkeit und Selektivität zu kontrollieren.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und präziser Steuerung der Reaktionsparameter ist für die Skalierung der Synthese von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Reaktionstypen
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosan-2,16-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Keton-Gruppen können mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu Carbonsäuren oxidiert werden.
Reduktion: Die Keton-Gruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu Alkoholen reduziert werden.
Substitution: Die Etherbindungen können nukleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: KMnO4 in wässriger Lösung, CrO3 in Essigsäure.
Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Alkylierte oder acylierte Ether.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosan-2,16-dion beinhaltet seine Fähigkeit, über seine Ether- und Keton-Funktionsgruppen mit verschiedenen molekularen Zielstrukturen zu interagieren. Diese Wechselwirkungen können zur Bildung stabiler Komplexe mit Metallionen führen, die biologische Wege und Prozesse beeinflussen können. Die große Ringstruktur der Verbindung ermöglicht es ihr, als molekulares Gerüst zu fungieren, das die Bindung anderer Moleküle erleichtert und ihre Stabilität und Aktivität verbessert.
Wirkmechanismus
The mechanism of action of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione involves its ability to interact with various molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biological pathways and processes. The compound’s large ring structure allows it to act as a molecular scaffold, facilitating the binding of other molecules and enhancing their stability and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kronenether: Verbindungen wie 18-Krone-6 und 15-Krone-5, die ebenfalls mehrere Etherbindungen enthalten und für ihre Fähigkeit bekannt sind, Komplexe mit Metallionen zu bilden.
Cyclodextrine: Cyclische Oligosaccharide, die Einschlusskomplexe mit verschiedenen Gastmolekülen bilden können.
Makrocyclische Ketone: Verbindungen mit großen Ringstrukturen, die Keton-Gruppen enthalten, ähnlich wie 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosan-2,16-dion.
Einzigartigkeit
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosan-2,16-dion ist einzigartig aufgrund seiner Kombination von Ether- und Keton-Funktionsgruppen innerhalb einer großen Ringstruktur. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und die Fähigkeit, stabile Komplexe mit Metallionen zu bilden, was es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


